molecular formula C10H9ClO3 B1586630 6-Chloroacetyl-1,4-benzodioxane CAS No. 93439-37-3

6-Chloroacetyl-1,4-benzodioxane

Cat. No. B1586630
CAS RN: 93439-37-3
M. Wt: 212.63 g/mol
InChI Key: ILEYSCVQRULQKW-UHFFFAOYSA-N
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Description

6-Chloroacetyl-1,4-benzodioxane is a chemical compound with the molecular formula C10H9ClO3 . It appears as an off-white crystalline solid .


Molecular Structure Analysis

The molecular structure of 6-Chloroacetyl-1,4-benzodioxane consists of 10 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, and 3 oxygen atoms . The molecular weight is 212.63 .


Physical And Chemical Properties Analysis

6-Chloroacetyl-1,4-benzodioxane has a melting point of 137-140 °C . It has a molecular weight of 212.63 .

Scientific Research Applications

Chemical Composition Analysis

  • A study conducted by Nowicki and Sem (2011) aimed to determine the chemical composition of a precipitate formed by mixing sodium hypochlorite with chlorhexidine, identifying breakdown products of chlorhexidine which are relevant to understanding reactions involving chlorine-substituted compounds (Nowicki & Sem, 2011).

Antitubercular Scaffold Synthesis

  • Nimbalkar et al. (2018) synthesized novel derivatives of benzoyl amide for antitubercular activity, showcasing the use of chloroacetyl chloride in the synthesis process. This research highlights the potential of chloro-substituted compounds in developing new pharmaceuticals (Nimbalkar et al., 2018).

Antimycobacterial Agents Development

  • The synthesis of new quinoxaline-2-carboxylate 1,4-dioxide derivatives by Jaso et al. (2005) for antituberculosis activity indicates the exploration of chloro-substituted compounds in creating effective antimycobacterial agents (Jaso et al., 2005).

Safety and Hazards

6-Chloroacetyl-1,4-benzodioxane is classified as a skin irritant and an eye irritant . It may cause long-lasting harmful effects to aquatic life . It is recommended to handle this compound under inert gas and protect it from moisture .

properties

IUPAC Name

2-chloro-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO3/c11-6-8(12)7-1-2-9-10(5-7)14-4-3-13-9/h1-2,5H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILEYSCVQRULQKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70381636
Record name 6-Chloroacetyl-1,4-benzodioxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloroacetyl-1,4-benzodioxane

CAS RN

93439-37-3
Record name 6-Chloroacetyl-1,4-benzodioxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Chloroacetyl-1,4-benzodioxane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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